N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S.ClH/c1-2-33-22-10-11-24-25(19-22)34-27(28-24)30(13-12-29-14-16-32-17-15-29)26(31)18-21-8-5-7-20-6-3-4-9-23(20)21;/h3-11,19H,2,12-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOELOSKEICBRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a compound that exhibits a range of biological activities, primarily due to its structural features derived from benzothiazole. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C23H27ClFN3O3S
- Molecular Weight : 480.0 g/mol
- CAS Number : 1215518-68-5
This compound belongs to a class of benzothiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the ethoxy group at the 6-position and the morpholinoethyl side chain contribute to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : The core structure is synthesized through cyclization reactions involving ortho-amino thiophenol and ethyl bromoacetate.
- Ethoxy Substitution : Ethylation using ethyl iodide in the presence of a base introduces the ethoxy group.
- Morpholinoethyl Attachment : The reaction with 2-chloroethylmorpholine under nucleophilic substitution conditions attaches the morpholinoethyl group.
- Acetamide Formation : The final step involves reacting the intermediate with naphthalene acetic acid chloride to form the amide bond.
Antimicrobial Activity
Studies have shown that compounds with similar benzothiazole structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, it demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
Anticancer Properties
Benzothiazole derivatives are known for their anticancer activities. Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays have shown selective cytotoxicity against specific cancer cell lines, making it a candidate for further development in cancer therapy .
Urease Inhibition
The compound has been identified as a potent inhibitor of urease, an enzyme linked to various pathological conditions, including urinary tract infections and certain types of cancer. Molecular docking studies suggest that hydrogen bonding interactions play a critical role in its mechanism of action against urease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It selectively inhibits enzymes involved in disease pathways, particularly urease.
- Receptor Binding : The compound may interact with specific receptors on cell surfaces, modulating cellular responses.
- Signal Transduction Modulation : It influences intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antioxidant, urease inhibition |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Anticancer |
This table illustrates how this compound compares with other structurally related compounds in terms of biological activity.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of benzothiazole derivatives in treating infections and tumors. For example, research published in the International Journal of Pharmaceutical Sciences demonstrated that related compounds exhibited moderate to excellent anthelmintic activity against nematodes . Another study indicated that certain derivatives showed promising results against antibiotic-resistant bacterial strains .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Benzothiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that modifications in the benzothiazole structure can enhance activity against various pathogens, including resistant strains. The compound's interactions with bacterial enzymes are crucial for its efficacy against infections .
-
Antioxidant Properties
- The antioxidant activity of benzothiazole derivatives is well-documented. N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride may mitigate oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
- Urease Inhibition
-
Anti-cancer Potential
- Preliminary studies indicate that this compound may possess anti-cancer properties, particularly through its ability to inhibit cell proliferation in various cancer cell lines. The structural characteristics of the compound could facilitate interactions with multiple biological targets involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzothiazole derivatives demonstrated that modifications at the 6-position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the ethoxy group in the structure was found to improve solubility and bioavailability, leading to increased efficacy .
Case Study 2: Urease Inhibition
In vitro assays revealed that this compound effectively inhibited urease activity, with IC50 values comparable to established urease inhibitors. This finding underscores its potential application in treating urinary tract infections caused by urease-producing pathogens .
Comparison with Similar Compounds
Structural Modifications on the Benzothiazole Core
Table 1: Substituent Effects on Benzothiazole Derivatives
- 6-Ethoxy Group: The ethoxy substituent in the target compound likely balances lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., CF₃, NO₂) in analogs, which may enhance target affinity but reduce solubility .
Acetamide Side Chain Variations
Table 2: Side Chain Modifications and Pharmacological Profiles
- Morpholinoethyl Group: The morpholine ring in the target compound enhances water solubility, a critical factor for bioavailability compared to halogenated or sulfonyl-containing analogs .
- Naphthalene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
